molecular formula C5H9FO2 B12090118 1-Propanol, 2-fluoro-, 1-acetate CAS No. 352-98-7

1-Propanol, 2-fluoro-, 1-acetate

Katalognummer: B12090118
CAS-Nummer: 352-98-7
Molekulargewicht: 120.12 g/mol
InChI-Schlüssel: VTLLQHMQZGLKMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 2-fluoro-, 1-acetate is an organic compound with the molecular formula C5H9FO2 It is a derivative of propanol where a fluorine atom is substituted at the second carbon and an acetate group is attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propanol, 2-fluoro-, 1-acetate can be synthesized through several methods. One common approach involves the reaction of 2-fluoropropanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanol, 2-fluoro-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to 2-fluoropropanol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields 2-fluoropropanol.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanol, 2-fluoro-, 1-acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other fluorinated compounds.

Wirkmechanismus

The mechanism by which 1-Propanol, 2-fluoro-, 1-acetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding affinity to enzymes and receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Fluoropropanol: Similar structure but lacks the acetate group.

    1-Propanol, 2-chloro-, 1-acetate: Chlorine atom instead of fluorine.

    1-Propanol, 2-bromo-, 1-acetate: Bromine atom instead of fluorine.

Uniqueness: 1-Propanol, 2-fluoro-, 1-acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The combination of the fluorine atom and acetate group makes it a valuable compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

352-98-7

Molekularformel

C5H9FO2

Molekulargewicht

120.12 g/mol

IUPAC-Name

2-fluoropropyl acetate

InChI

InChI=1S/C5H9FO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3

InChI-Schlüssel

VTLLQHMQZGLKMY-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.